molecular formula C21H25N5O B1265151 N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide

N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide

Cat. No. B1265151
M. Wt: 363.5 g/mol
InChI Key: YLYBCGXZHNGCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

The compound N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide and its analogs have been extensively studied for their antibacterial properties. For instance, certain analogs have demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have shown promise due to their non-cytotoxic concentrations during antibacterial activity assessments (Palkar et al., 2017). Moreover, various derivatives of similar compounds have been synthesized and tested for their in vitro antibacterial activities, with many displaying effective antibacterial properties (Fatehia & Mohamed, 2010).

Anticancer Activity

Some derivatives related to N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide have been investigated for their anticancer potential. Notably, a series of analogues underwent screening for anticancer activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. A particular compound was highlighted for its significant activity against leukemia cell lines, demonstrating the potential of these compounds in cancer treatment (Ahsan, 2012).

Enzyme Inhibition and Biological Applications

The derivatives of N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide have also been evaluated for their potential in inhibiting enzymes such as alkaline phosphatase and ecto-5'-nucleotidase. These compounds exhibit varying degrees of inhibition, suggesting their utility in medicinal chemistry and their potential to target nucleotide protein interactions (Saeed et al., 2015).

properties

Product Name

N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C21H25N5O/c1-13-8-9-16(10-14(13)2)26-19-7-5-6-18(17(19)12-22-26)23-21(27)20-11-15(3)24-25(20)4/h8-12,18H,5-7H2,1-4H3,(H,23,27)

InChI Key

YLYBCGXZHNGCHE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=CC(=NN4C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=CC(=NN4C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide
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N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide
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N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide
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N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide
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N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide
Reactant of Route 6
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N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide

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